N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea
Description
Properties
CAS No. |
71173-71-2 |
|---|---|
Molecular Formula |
C35H44N6O |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
1,3-bis[bis[4-(dimethylamino)phenyl]methyl]urea |
InChI |
InChI=1S/C35H44N6O/c1-38(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)39(3)4)36-35(42)37-34(27-13-21-31(22-14-27)40(5)6)28-15-23-32(24-16-28)41(7)8/h9-24,33-34H,1-8H3,(H2,36,37,42) |
InChI Key |
ONHAAEYDHJUYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)NC(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Traditional Methods
Urea derivatives are conventionally synthesized by reacting amines with phosgene, carbon monoxide, or isocyanates. These methods, while effective, often involve hazardous reagents like phosgene, prompting the development of safer alternatives.
Safer Phosgene Substitutes
Alternatives such as N,N'-carbonyldiimidazole (CDI), 1,1'-carbonylbisbenzotriazole (CBT), S,S-dimethyl dithiocarbonate (DMDTC), and bis(2,2,2-trifluoroethyl) carbonate have been employed to synthesize urea derivatives under milder and safer conditions, avoiding toxic chlorinated byproducts.
Nucleophilic Addition to Potassium Isocyanate
A catalyst-free, mild, and scalable method involves the nucleophilic addition of amines to potassium isocyanate in aqueous media, enabling the synthesis of N-substituted ureas with good to excellent yields and high purity without organic solvents or harsh promoters.
Specific Preparation Methods for N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea
Although direct literature on this exact compound is scarce, its structural similarity to other N,N'-bis(dialkylaminopropyl)ureas allows extrapolation from related synthetic protocols.
Reaction of Amines with Carbonyl-Containing Reagents
One prominent approach involves reacting N,N-dimethyl-substituted amines with carbonyl reagents such as bis(trichloromethyl) carbonate under controlled temperatures to form the urea linkage.
- Procedure Example :
- Add 3 mol of N,N-dimethyl-1,3-propanediamine to toluene or benzene solvent, stirring under cooling to maintain temperature below 10°C.
- Slowly add 0.5 mol of bis(trichloromethyl) carbonate solution dropwise over 1 hour.
- Continue stirring for 2 hours post-addition.
- Neutralize with saturated aqueous potassium carbonate solution (3 mol), install a water separator, and heat to remove water until dry.
- Cool, filter, and remove solvent under reduced pressure to yield the target urea with yields around 91-92% and purity over 98% by gas chromatography.
Use of Urea with Dialkylaminoalkylamines
Another method involves direct reaction of urea with dialkylaminoalkylamines such as dimethylaminopropylamine under elevated temperatures (120–140°C) with nitrogen atmosphere to prevent oxidation. This method releases ammonia gas and requires purification steps to remove impurities and odors.
Comparative Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Reaction with bis(trichloromethyl) carbonate | N,N-dimethyl-1,3-propanediamine + bis(trichloromethyl) carbonate | <10°C addition, then 2h stir, neutralization, water removal | 91-92 | >98 | Mild, high yield, requires base neutralization |
| Direct reaction of urea with amines | Urea + dimethylaminopropylamine | 120–140°C, N2 atmosphere | Not specified | High | High temperature, ammonia release, needs purification |
| Nucleophilic addition to potassium isocyanate | Amines + potassium isocyanate | Aqueous, room temp to mild heat | Good to excellent | High | Catalyst-free, scalable, environmentally friendly |
Research Findings and Analysis
The use of bis(trichloromethyl) carbonate as a carbonyl source offers a practical and efficient route to N,N'-bis(dialkylaminoalkyl)ureas with high purity and yield, suitable for industrial scale-up due to mild reaction conditions and straightforward workup.
Alternative phosgene substitutes such as CDI and CBT have been validated for synthesizing unsymmetrical and symmetrical urea derivatives, providing safer and more environmentally benign options than traditional phosgene-based methods.
The nucleophilic addition of amines to potassium isocyanate in water represents a green chemistry approach, avoiding organic solvents and harsh conditions, and is applicable to a broad substrate scope including complex ureas.
Direct reaction of urea with dialkylaminoalkylamines, while straightforward, involves higher temperatures and release of ammonia, which raises environmental and safety concerns, making it less attractive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dimethylamino groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Separation Techniques
High-Performance Liquid Chromatography (HPLC)
N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique allows for the isolation of impurities and is scalable for preparative separation, making it suitable for pharmacokinetic studies .
Drug Delivery Systems
Polymeric Micelles and Polymersomes
Recent research has highlighted the use of this compound in the development of amphiphilic copolymers for drug delivery systems. These systems include polymeric micelles and polymersomes that enhance the solubility and stability of drugs. They are particularly effective in encapsulating anticancer agents, allowing for controlled release and improved therapeutic efficacy. For instance, polymersomes have been shown to encapsulate drugs like Doxorubicin and 5-Fluorouracil, demonstrating significant anti-tumor effects in vivo .
Advanced Materials
Adhesives and Coatings
this compound serves as a curing agent in adhesives and coatings. Its chemical structure contributes to the formation of durable materials with enhanced performance characteristics. The compound's ability to participate in cross-linking reactions improves the mechanical properties of epoxy resins and powder coatings, making them suitable for various industrial applications such as encapsulation and reinforcement .
Chemical Reactions and Synthesis
The compound can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for synthesizing derivatives that may exhibit different biological or chemical properties. For example:
- Oxidation can yield N-oxides.
- Reduction can produce amine derivatives.
- Substitution reactions can generate a variety of functionalized compounds that may be explored for further applications in medicinal chemistry or materials science.
Biological Applications
Research into the biological activity of this compound has indicated potential therapeutic effects. Studies suggest that this compound could interact with biological molecules, making it a candidate for investigations into enzyme inhibition and protein binding, which are essential for drug development processes targeting various diseases including cancer and neurological disorders .
Mechanism of Action
The mechanism of action of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence biological pathways and chemical reactions, making the compound a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Structural Features and Substituent Effects
| Compound Name | Substituents on Urea Nitrogens | Key Structural Differences |
|---|---|---|
| Target Compound | Bis[4-(dimethylamino)phenyl]methyl | High symmetry, four DMAP groups, steric bulk |
| N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea | 4-Bromophenyl, methyl | Electron-withdrawing Br, smaller substituents |
| ATR-101 (PD132301–2) | Isopropyl, cyclopentylmethyl | Aliphatic substituents, no aromatic rings |
| 4,4'-Methylenebis(phenyldimethylurea) | Phenyl-dimethylurea linked via methylene bridge | Rigid bridge, fewer DMAP groups |
| Urea,N,N'-bis[2-(dimethylamino)phenyl] | 2-(Dimethylamino)phenyl | Ortho-substitution, reduced symmetry |
Key Observations :
- Solubility : The hydrophilic DMAP groups improve aqueous solubility relative to ATR-101’s hydrophobic isopropyl/cyclopentyl groups .
- Symmetry : Para-substitution in the target compound allows linear molecular geometry, facilitating crystallinity and π-π stacking, unlike the ortho-substituted analog .
Physicochemical Properties
| Property | Target Compound (Predicted) | N,N′-Bis(4-Bromophenyl)-N,N′-dimethylurea | 4,4'-Methylenebis(phenyldimethylurea) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~600 (estimated) | 398.08 | 340.42 |
| Melting Point | Not reported | Monoclinic crystal system | Not reported |
| Solubility | High in polar solvents | Low (hydrophobic Br) | Moderate (methylene bridge) |
Biological Activity
N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes two dimethylamino groups attached to phenyl rings, linked through a urea moiety. This structure contributes to its solubility and reactivity, enhancing its potential for biological applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including colorectal cancer (HCT116, SW480) and melanoma (A375).
- Mechanism of Action : The compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. Molecular docking studies suggest that it interacts with key residues in the active sites of these kinases, thereby inhibiting their activity .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It shows activity against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways within microbial cells .
Case Studies
- Colorectal Cancer : A study evaluated the antiproliferative effects of this compound on colorectal cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values demonstrating potency against both HCT116 and SW480 cells. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
- Antimicrobial Efficacy : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity. This suggests its potential as a lead compound for antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical cellular processes, including those related to cancer progression and microbial metabolism.
- Cell Cycle Interference : By affecting the expression of proteins involved in the cell cycle, it effectively halts cancer cell proliferation.
- Intramolecular Interactions : The urea moiety facilitates intramolecular hydrogen bonding, enhancing the compound's stability and interaction with biological targets .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Cell cycle arrest |
| 1,1-Bis[4-(dimethylamino)phenyl]thiourea | Anticancer | Similar mechanism but with thiourea moiety affecting reactivity |
| 1,1-Bis[4-(dimethylamino)phenyl]amine | Limited activity | Less potent due to lack of urea structure |
Q & A
Q. Challenges :
- Disorder in dimethylamino groups : Partial occupancy of N(CH) rotamers requires constraints during refinement (e.g., SHELXL’s ISOR command) .
- Thermal motion : High B-factors for peripheral aryl groups necessitate anisotropic displacement parameter modeling .
Advanced: How do electronic effects of the bis[4-(dimethylamino)phenyl] groups influence reactivity in catalytic or biological systems?
Answer:
- Electron-donating effects : The dimethylamino groups enhance electron density on the urea carbonyl, reducing electrophilicity and altering binding affinity in enzyme inhibition assays .
- Solvatochromism : Polar solvents induce charge-transfer transitions (λ~400–450 nm), detectable via UV-Vis spectroscopy, which correlate with electronic environment changes .
Methodological note : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to predict redox behavior .
Advanced: How can molecular docking simulations guide the design of derivatives with enhanced bioactivity?
Answer:
- Target selection : Prioritize proteins with urea-binding pockets (e.g., kinases or proteases) based on structural homology .
- Docking protocols :
Validation : Correlate docking scores with in vitro IC values from enzyme assays .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity : Similar bis-arylureas exhibit moderate acute toxicity (LD > 500 mg/kg in rodents). Use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Storage : Anhydrous conditions (desiccator, N atmosphere) prevent hydrolysis .
- Waste disposal : Neutralize with dilute HCl before incineration .
Advanced: How do solvent polarity and pH affect the compound’s stability in aqueous systems?
Answer:
- Hydrolysis : Urea bonds degrade in acidic (pH < 3) or basic (pH > 10) conditions via nucleophilic attack. Monitor degradation via HPLC at λ~254 nm .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the urea moiety, while protic solvents (MeOH, HO) accelerate decomposition .
Mitigation : Buffered solutions (pH 6–8) and low temperatures (4°C) extend shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
